molecular formula C25H19Cl2N3O B2478108 3-[(2,6-Dichlorophenyl)methyl]-2-methyl-1-(4-phenyldiazenylphenyl)pyridin-4-one CAS No. 400088-49-5

3-[(2,6-Dichlorophenyl)methyl]-2-methyl-1-(4-phenyldiazenylphenyl)pyridin-4-one

Cat. No. B2478108
CAS RN: 400088-49-5
M. Wt: 448.35
InChI Key: KAYUEYVHTDHPLM-ZQHSETAFSA-N
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Description

3-[(2,6-Dichlorophenyl)methyl]-2-methyl-1-(4-phenyldiazenylphenyl)pyridin-4-one is a synthetically produced compound that has a wide range of applications in the scientific research field. It is a pyridin-4-one derivative that has been found to be useful in a variety of biochemical and physiological studies.

Scientific Research Applications

Metabolic Formation and Synthesis

  • Metabolite Formation and Hypocholesteremic Effect : A study synthesized a compound related to "3-[(2,6-Dichlorophenyl)methyl]-2-methyl-1-(4-phenyldiazenylphenyl)pyridin-4-one," which was found to be a major urinary metabolite following administration to rats, with hypocholesteremic effects similar to the parent drug (Sinsheimer et al., 1976).

Optical and Junction Characteristics

  • Pyridine Derivatives in Optical Applications : A study on two pyridine derivatives demonstrated their structural, optical, and diode characteristics. These findings could have implications for the application of similar compounds in optical electronics (Zedan et al., 2020).

Isomorphism and Molecular Disorder

  • Isomorphism in Heterocyclic Analogues : Research focusing on isomorphous structures related to pyrazolo[3,4-b]pyridines found that certain structures obeyed the chlorine-methyl exchange rule, highlighting the importance of isomorphism in chemical research (Swamy et al., 2013).

Hydrogen Bonding in Anticonvulsants

  • Hydrogen Bonding in Enaminones : A study on anticonvulsant enaminones, with a structure somewhat analogous to the compound , detailed their hydrogen bonding and crystal structures. This research can be significant for understanding the molecular interactions in similar compounds (Kubicki et al., 2000).

Synthesis and Characterization

  • Synthesis of Pyridine Derivatives : Research on the synthesis of pyridine derivatives and their zwitterions may provide insights into the chemical properties and potential applications of similar compounds (Combellas et al., 1992).

Catalytic and Antibacterial Activities

  • Catalytic and Antibacterial Properties : A study synthesized a pyridine-2,6-dicarboxamide derivative and evaluated its antibacterial activities, as well as its catalytic activity for transfer hydrogenation reactions. This highlights the potential for similar compounds in catalysis and antibacterial applications (Özdemir et al., 2012).

Synthesis and Electronic Properties

  • Synthesis of 1,4-Dihydropyridine Derivatives : Research described the synthesis of a 1,4-dihydropyridine derivative, a compound structurally related to the one , emphasizing its potential for downstream derivatization in organic synthesis (Borgarelli et al., 2022).

Antimicrobial and Antioxidant Agents

  • Synthesis of Pyridine Carbonitrile Derivatives : A study focused on the synthesis of new pyridine carbonitrile derivatives, which showed promising antimicrobial and antioxidant activities. This suggests the potential of similar compounds in pharmaceutical applications (H et al., 2015).

properties

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-(4-phenyldiazenylphenyl)pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Cl2N3O/c1-17-21(16-22-23(26)8-5-9-24(22)27)25(31)14-15-30(17)20-12-10-19(11-13-20)29-28-18-6-3-2-4-7-18/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYUEYVHTDHPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1C2=CC=C(C=C2)N=NC3=CC=CC=C3)CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901039061
Record name 4(1H)-Pyridinone, 3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901039061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,6-Dichlorophenyl)methyl]-2-methyl-1-(4-phenyldiazenylphenyl)pyridin-4-one

CAS RN

400088-49-5
Record name 4(1H)-Pyridinone, 3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901039061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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